BenchChemオンラインストアへようこそ!

3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Tubulin polymerization inhibition Colchicine binding site Anticancer agent design

3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol (CAS 1706449-77-5) is a tetrahydroquinoline (THQ) derivative featuring a 3-aminomethyl substituent, a 6-methoxy group, and a 4-hydroxyl group on the partially saturated quinoline core. With a molecular formula of C₁₁H₁₆N₂O₂ and molecular weight of 208.26 g/mol, it belongs to a privileged scaffold class widely exploited in medicinal chemistry for inhibitor design targeting tubulin polymerization, semicarbazide-sensitive amine oxidase (SSAO), and various GPCRs.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B11895613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NCC(C2O)CN
InChIInChI=1S/C11H16N2O2/c1-15-8-2-3-10-9(4-8)11(14)7(5-12)6-13-10/h2-4,7,11,13-14H,5-6,12H2,1H3
InChIKeyFSMLOMFUKVTMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol – Key Procurement Specifications and Structural Context


3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol (CAS 1706449-77-5) is a tetrahydroquinoline (THQ) derivative featuring a 3-aminomethyl substituent, a 6-methoxy group, and a 4-hydroxyl group on the partially saturated quinoline core . With a molecular formula of C₁₁H₁₆N₂O₂ and molecular weight of 208.26 g/mol, it belongs to a privileged scaffold class widely exploited in medicinal chemistry for inhibitor design targeting tubulin polymerization, semicarbazide-sensitive amine oxidase (SSAO), and various GPCRs [1][2]. Commercial sourcing typically provides this compound at ≥95% purity, with select vendors offering 97% purity grades . The compound serves primarily as a synthetic building block and research intermediate, with its dual functional handles (primary amine and secondary alcohol) enabling regioselective derivatization for library synthesis and probe development.

Why Generic Substitution Fails for 3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol in Research Programs


The tetrahydroquinoline scaffold is highly sensitive to both the position and nature of substituents. The concurrent presence of the 3-aminomethyl, 4-hydroxyl, and 6-methoxy groups on the target compound creates a unique pharmacophoric pattern that cannot be replicated by simple positional isomers or mono-substituted analogs. In the 6-methoxy-THQ tubulin inhibitor series, the 6-methoxy substituent was shown to be essential for colchicine-site binding: N-aryl-6-methoxy-THQs achieved tubulin assembly IC₅₀ values of 0.92–1.0 μM and colchicine binding inhibition rates of 75–99% at 5 μM, whereas des-methoxy analogs showed markedly reduced activity [1]. Similarly, in the aminomethyl-THQ SSAO inhibitor library, the cis-stereochemistry and N-substituent pattern determined whether a compound acted as an inhibitor (IC₅₀ 5.0–31.0 μM) or substrate (Km 0.94 μM), demonstrating that minor structural perturbations fundamentally alter biological function [2]. The target compound's free 3-aminomethyl group provides a nucleophilic handle for amide coupling and reductive amination that is absent in the N-protected tert-butyl carbamate analog (CAS 1699175-77-3) or the des-aminomethyl 6-methoxy-THQ (CAS 937691-90-2), making direct substitution of these analogs impossible for synthetic routes requiring a primary amine at position 3 .

Quantitative Differentiation Evidence for 3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol Versus Structural Analogs


6-Methoxy Substitution Confers Critical Tubulin-Binding Pharmacophore Absent in Des-Methoxy Analog

The 6-methoxy substituent on the tetrahydroquinoline core is indispensable for tubulin polymerization inhibitory activity. In the N-aryl-6-methoxy-THQ series, the most potent compound 6d achieved GI₅₀ values of 1.5–1.7 nM across a human tumor cell line panel (A549, KB, KBvin, DU145) and inhibited colchicine binding by 99% at 5 μM and 95% at 1 μM [1]. Active compounds 6b–e and 5f inhibited tubulin assembly with IC₅₀ values of 0.92–1.0 μM, comparable to or more potent than combretastatin A-4 (IC₅₀ 0.96 μM) [1]. In contrast, the des-methoxy analog 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-4-ol (CAS 1306603-12-2) lacks the 6-methoxy group entirely and has no reported tubulin-binding activity in peer-reviewed literature, representing a fundamental pharmacophoric gap for any program targeting the colchicine site .

Tubulin polymerization inhibition Colchicine binding site Anticancer agent design

Free 3-Aminomethyl Group Enables Derivatization Chemistry Blocked in N-Protected and Des-Aminomethyl Analogs

The target compound possesses a free primary amine at the 3-aminomethyl position, enabling direct amide bond formation, reductive amination, sulfonamide synthesis, and urea formation without deprotection steps . The closest N-protected analog, tert-butyl 2-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS 1699175-77-3), requires a Boc-deprotection step (typically TFA or HCl) that may be incompatible with acid-sensitive functional groups elsewhere in a synthetic sequence and adds a step to any reaction scheme [1]. The des-aminomethyl analog 6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol (CAS 937691-90-2) lacks the primary amine handle entirely, precluding any amine-directed conjugation or library diversification at the 3-position [2]. The target compound's combination of a free amine at position 3 and a free hydroxyl at position 4 provides orthogonal functionalization possibilities (amine-selective acylation vs. alcohol-selective silylation or oxidation) that are absent in either comparator.

Synthetic building block Amide coupling Library synthesis

Aminomethyl-THQ Scaffold Demonstrates Validated SSAO Inhibitory Activity with Defined SAR

The aminomethyl-tetrahydroquinoline scaffold has been experimentally validated as a reversible SSAO inhibitor chemotype. In the Deme et al. (2016) library, six aminomethyl-THQ derivatives were tested on rat aorta microsomal fraction. Compound 11a (cis) exhibited an IC₅₀ of 5.0 ± 0.4 μM as an SSAO inhibitor, while compound 12b (cis-trans, pyrrolidine-fused with Ph substituent) showed IC₅₀ 5.1 ± 0.5 μM, compared to the irreversible reference inhibitor 2-bromoethylamine (2-BEA) with IC₅₀ 0.56 ± 0.12 μM [1]. The reference substrate 4-phenylbutylamine (4-PBA) showed Km 740 ± 55 μM [1]. The target compound shares the aminomethyl-THQ core scaffold and presents a substitution pattern (free 3-aminomethyl, 4-hydroxyl, 6-methoxy) that maps onto key positions identified in this SAR study, whereas the non-THQ SSAO inhibitor chemotypes (e.g., hydrazine-based irreversible inhibitors) have fundamentally different selectivity and toxicity profiles [1].

SSAO/VAP-1 inhibition Amine oxidase Inflammation and metabolic disease

Purity Specification Advantage of 97% Grade Over Standard 95% for Reproducible SAR and Biophysical Assays

Commercial sourcing of the target compound at 97% purity (Catalog CM242659, Chemenu) provides a quantifiable purity advantage over the 95% minimum specification offered by alternative vendors (AKSci Catalog 0206EE) . For biophysical assays such as SPR, ITC, and DSF, impurities at the 5% level can generate false-positive or false-negative results, particularly when the impurity possesses higher affinity for the target than the parent compound [1]. A 97% purity specification corresponds to ≤3% total impurities versus ≤5% at the 95% grade—a 40% reduction in potential interfering species. For cellular assays with GI₅₀ values in the low nanomolar range (as demonstrated by related 6-methoxy-THQ tubulin inhibitors where GI₅₀ = 1.5–1.7 nM [2]), even minor impurities with off-target activity can confound SAR interpretation.

Compound quality control Assay reproducibility Procurement specification

Regioisomeric Differentiation: 3-Aminomethyl vs. 2-Aminomethyl Positional Isomers Dictate Biological Target Engagement

The position of the aminomethyl substituent on the tetrahydroquinoline core is a critical determinant of biological activity. The target compound bears the aminomethyl group at position 3, whereas the positional isomer 2-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinoline (CAS 811842-15-6 as Boc-protected form) places the aminomethyl at position 2 . In the 2-aminomethyl-THQ series, reported applications include HDAC6 inhibition (1.3 nM potency with >3000-fold selectivity over HDAC1) and melatonin receptor modulation, target profiles not observed with the 3-aminomethyl substitution pattern [1]. The 3-aminomethyl regioisomer maps onto the SSAO inhibitor pharmacophore identified by Deme et al., where the cis-3-aminomethyl configuration was essential for inhibitory activity (IC₅₀ 5.0 μM for 11a cis), whereas the corresponding 2-aminomethyl analogs were not evaluated in that SSAO study, indicating distinct biological target space [2]. This regioisomeric divergence means the 2-aminomethyl and 3-aminomethyl compounds are not interchangeable for target-focused programs.

Positional isomerism Target selectivity Scaffold hopping

Optimal Research Application Scenarios for 3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol Based on Quantitative Evidence


1. Tubulin Polymerization Inhibitor Lead Optimization via 3-Aminomethyl Derivatization

The target compound combines the validated 6-methoxy-THQ tubulin-binding pharmacophore (IC₅₀ 0.92–1.0 μM for tubulin assembly; colchicine binding inhibition 75–99% at 5 μM in N-aryl analogs [1]) with a free 3-aminomethyl group that enables systematic SAR exploration through amide, sulfonamide, or urea library synthesis. The free amine eliminates the Boc-deprotection step required by N-protected analogs, accelerating SAR cycle time and reducing the risk of acid-sensitive functional group incompatibility during synthesis. Researchers can generate focused libraries varying the N-acyl or N-sulfonyl substituent at the 3-aminomethyl position while retaining the critical 6-methoxy and 4-hydroxyl groups, enabling direct comparison with literature benchmark compounds such as 6d (GI₅₀ 1.5–1.7 nM) and 4a (tubulin assembly IC₅₀ 0.85 μM vs. CA4 at 1.2 μM [2]).

2. SSAO/VAP-1 Reversible Inhibitor Probe Development

The aminomethyl-THQ scaffold has demonstrated low-micromolar reversible SSAO inhibition (IC₅₀ 5.0–5.1 μM for 11a cis and 12b cis-trans [3]). The target compound offers an underexplored substitution pattern (6-methoxy) within this chemotype, providing an opportunity to evaluate whether the electron-donating methoxy group enhances potency or selectivity relative to the reported unsubstituted-phenyl analogs. The reversible inhibition mechanism of the THQ class distinguishes it from irreversible SSAO inhibitors (e.g., 2-BEA, semicarbazide), which carry risks of off-target protein modification. Procurement of the 3-aminomethyl-6-methoxy-THQ enables direct benchmarking against the published aminomethyl-THQ SAR dataset using the same rat aorta microsomal fraction assay and H₂O₂ detection method.

3. Orthogonal Bifunctional Building Block for PROTAC and Bioconjugate Synthesis

The concurrent presence of a primary amine (3-aminomethyl) and a secondary alcohol (4-hydroxyl) with differential reactivity enables sequential, chemoselective functionalization. The amine can be acylated under mild conditions (pH 7–8, aqueous-compatible) while the alcohol remains unreacted, or the alcohol can be selectively oxidized to the ketone (4-oxo-THQ) prior to amine derivatization [4]. This orthogonality is valuable for constructing PROTAC heterobifunctional degraders, where the amine can be linked to an E3 ligase ligand and the hydroxyl can serve as a secondary attachment point for linker optimization. Neither the des-aminomethyl analog (CAS 937691-90-2) nor the N-Boc protected analog (CAS 1699175-77-3) provides this orthogonal bifunctional reactivity in a single synthetic intermediate.

4. High-Purity Reference Standard for Quantitative Biophysical Assays

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF) campaigns, the 97% purity grade (Chemenu CM242659 ) provides a 40% lower total impurity burden compared to the 95% grade (AKSci ). When screening against protein targets where the related 6-methoxy-THQ class exhibits nanomolar binding (e.g., colchicine site with 99% displacement at 5 μM [1]), even low-level impurities with higher affinity could produce misleading Kd or IC₅₀ values. Procurement of the 97% grade minimizes the need for pre-assay HPLC repurification, which can consume 5–20 mg of material per batch and adds 1–3 days to the experimental workflow.

Quote Request

Request a Quote for 3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.